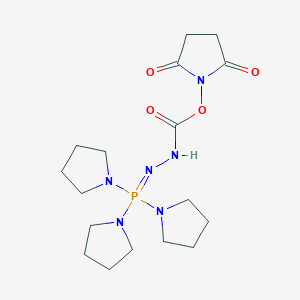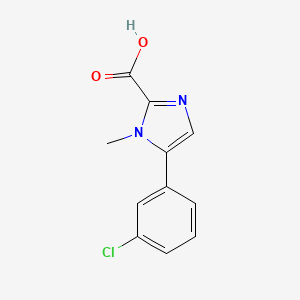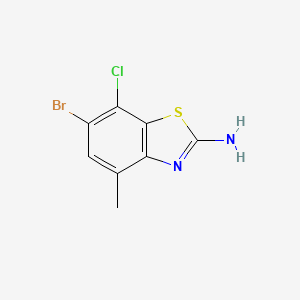
(3S,4R)-4-(diethylamino)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a diethylamino group at the 4-position and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Introduction of Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine as the nucleophile.
Hydroxyl Group Introduction: The hydroxyl group at the 3-position can be introduced via an oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of (3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the diethylamino group.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a deoxygenated tetrahydrofuran derivative.
科学的研究の応用
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, while the hydroxyl group may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to various effects.
類似化合物との比較
Similar Compounds
(3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of a diethylamino group.
(3S,4R)-4-(Ethylamino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group instead of a diethylamino group.
Uniqueness
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol is unique due to the presence of the diethylamino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
(3S,4R)-4-(diethylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-11-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
CRWQTAIJRQERHZ-HTQZYQBOSA-N |
異性体SMILES |
CCN(CC)[C@@H]1COC[C@H]1O |
正規SMILES |
CCN(CC)C1COCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13360190.png)





![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13360228.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360230.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360245.png)

![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)

